An In-depth Technical Guide to 4-Ethyldecanoic Acid: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 4-Ethyldecanoic Acid: Chemical Properties, Structure, and Synthesis
Introduction
4-Ethyldecanoic acid (CAS No. 25234-31-5) is a branched-chain fatty acid (BCFA) that holds interest for researchers in fields ranging from flavor and fragrance chemistry to drug discovery and materials science.[1][2] Unlike their straight-chain counterparts, BCFAs exhibit unique physicochemical properties due to their alkyl branches, which influence their melting points, solubility, and metabolic pathways.[3] This guide provides a comprehensive overview of the chemical and structural properties of 4-ethyldecanoic acid, a detailed, field-proven synthesis protocol, and an exploration of its potential applications.
Chemical Structure and Identification
The fundamental structure of 4-ethyldecanoic acid consists of a ten-carbon backbone (decanoic acid) with an ethyl group branching at the fourth carbon position. This structure results in a chiral center at the C4 position.
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IUPAC Name: 4-ethyldecanoic acid[]
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CAS Number: 25234-31-5[5]
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Molecular Formula: C12H24O2[]
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Molecular Weight: 200.32 g/mol []
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SMILES: CCCCCCC(CC)CCC(=O)O[]
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InChI Key: OKOWVWPQZJVLTC-UHFFFAOYSA-N[]
Physicochemical Properties
Experimental data for 4-ethyldecanoic acid is not widely available in the literature. However, its properties can be reliably estimated based on data from the closely related and well-characterized 4-ethyloctanoic acid. The additional two carbons in the main chain of 4-ethyldecanoic acid will lead to a higher boiling point and density, and lower water solubility.
| Property | Estimated Value for 4-Ethyldecanoic Acid | Reference Compound Data (4-Ethyloctanoic Acid) |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow clear liquid[1] |
| Boiling Point | > 163 °C at 760 mmHg | 163 °C at 760.00 mm Hg[1] |
| Density | ~0.90 g/mL at 25 °C | 0.904 g/mL at 25 °C |
| Refractive Index | ~1.44 at 20 °C | 1.439 at 20.00 °C |
| Water Solubility | < 64 mg/L at 25 °C | 64.05 mg/L at 25 °C (estimated)[1] |
| Solubility | Soluble in alcohols and organic solvents | Soluble in alcohol[1] |
Synthesis of 4-Ethyldecanoic Acid
A robust and widely applicable method for the synthesis of 4-substituted carboxylic acids is the malonic ester synthesis.[6] This method allows for the straightforward introduction of alkyl groups to the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.
Synthesis Workflow
The synthesis of 4-ethyldecanoic acid can be achieved in a three-step process starting from diethyl malonate and 1-bromohexane, followed by alkylation with bromoethane.
Caption: Synthesis workflow for 4-ethyldecanoic acid via malonic ester synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 2-hexylmalonate
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In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 200 mL of absolute ethanol.
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Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol.
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After the sodium has completely reacted to form sodium ethoxide, add 40.0 g (0.25 mol) of diethyl malonate dropwise.
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To the resulting solution, add 41.25 g (0.25 mol) of 1-bromohexane dropwise.
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Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
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After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-hexylmalonate. Purify by vacuum distillation.
Step 2: Synthesis of Diethyl 2-ethyl-2-hexylmalonate
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Prepare a solution of sodium ethoxide in ethanol as described in Step 1, using 5.75 g (0.25 mol) of sodium and 200 mL of ethanol.
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To this solution, add the purified diethyl 2-hexylmalonate (0.25 mol) dropwise.
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Then, add 27.25 g (0.25 mol) of bromoethane dropwise.
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Heat the reaction mixture to reflux for 6-8 hours.
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Work-up the reaction as described in Step 1 to obtain crude diethyl 2-ethyl-2-hexylmalonate. Purify by vacuum distillation.
Step 3: Hydrolysis and Decarboxylation to 4-Ethyldecanoic Acid
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To the purified diethyl 2-ethyl-2-hexylmalonate (0.25 mol), add 150 mL of a 6 M aqueous solution of hydrochloric acid.
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Heat the mixture to reflux for 12-18 hours until the hydrolysis is complete (disappearance of the ester starting material by TLC).
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Cool the reaction mixture and extract with diethyl ether (3 x 75 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure. The resulting dicarboxylic acid will undergo decarboxylation upon further heating.
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Gently heat the crude product in an oil bath to 140-160 °C until the evolution of CO2 ceases.
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The final product, 4-ethyldecanoic acid, can be purified by vacuum distillation.
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted):
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~0.8-0.9 ppm (triplet, 6H): Terminal methyl groups of the hexyl and ethyl branches.
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~1.2-1.4 ppm (multiplet, ~12H): Methylene protons of the hexyl and ethyl chains.
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~1.4-1.6 ppm (multiplet, 1H): Methine proton at the C4 position.
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~2.3 ppm (triplet, 2H): Methylene protons alpha to the carboxyl group (C2).
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~11-12 ppm (singlet, 1H): Carboxylic acid proton.
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¹³C NMR (Predicted):
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~10-14 ppm: Terminal methyl carbons.
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~22-35 ppm: Methylene carbons of the alkyl chains.
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~35-45 ppm: Methine carbon at the C4 position.
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~180 ppm: Carboxyl carbon.
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Infrared (IR) Spectroscopy
The IR spectrum of 4-ethyldecanoic acid is expected to show characteristic absorptions for a carboxylic acid:
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~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
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~2850-2960 cm⁻¹ (strong): C-H stretches of the alkyl chains.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids, often after derivatization to their methyl esters (FAMEs).[7]
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Electron Ionization (EI) Mass Spectrum (Predicted for the methyl ester):
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of methyl 4-ethyldecanoate (214.35 g/mol ).
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Key Fragmentation Patterns: Characteristic fragments resulting from cleavage at the branched point, and a prominent McLafferty rearrangement peak.
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Biological Activity and Applications
While specific biological activities of 4-ethyldecanoic acid are not extensively documented, the broader class of BCFAs is known for several important roles and applications:
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Flavor and Fragrance: Shorter-chain BCFAs, such as 4-ethyloctanoic acid, are known for their "goaty" or "mutton-like" aromas and are used in flavor compositions for meat and dairy products.[1] It is plausible that 4-ethyldecanoic acid could have similar applications.
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Pharmaceutical Intermediates: The chemical structure of 4-ethyldecanoic acid makes it a potential building block in the synthesis of more complex molecules with therapeutic potential.
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Antimicrobial Properties: Some fatty acids, including decanoic acid, have demonstrated antimicrobial activity.[8] The branched structure of 4-ethyldecanoic acid may modulate this activity.
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Membrane Fluidity: In biological systems, BCFAs are components of bacterial cell membranes and contribute to maintaining membrane fluidity.[9]
Safety and Handling
Specific toxicity data for 4-ethyldecanoic acid is not available. However, based on the Safety Data Sheet (SDS) for the closely related 4-ethyloctanoic acid, the following precautions should be taken:
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Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10]
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Handling: Use in a well-ventilated area. Wear protective gloves, eye protection, and appropriate laboratory clothing. Avoid breathing vapors or mist.[11][12]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
Conclusion
4-Ethyldecanoic acid is a chiral, branched-chain fatty acid with potential applications in various fields of chemical research and development. While comprehensive experimental data for this specific molecule is limited, its properties and behavior can be reliably inferred from its chemical structure and comparison with related compounds. The malonic ester synthesis provides a dependable route for its preparation in a laboratory setting. Further research into the specific biological activities and sensory properties of 4-ethyldecanoic acid is warranted to fully elucidate its potential.
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